molecular formula C20H23N3O5S B15154236 3-(azepan-1-ylsulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide

3-(azepan-1-ylsulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide

Cat. No.: B15154236
M. Wt: 417.5 g/mol
InChI Key: DNLRQYGEIHWZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(azepan-1-ylsulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide is a chemical compound known for its diverse applications in scientific research. It is primarily recognized for its role as a SIRT2 inhibitor, which has implications in various biological and medical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide typically involves the reaction of azepane with sulfonyl chloride, followed by coupling with 4-methyl-N-(3-nitrophenyl)benzamide. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or ethylene glycol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Functions as a SIRT2 inhibitor, impacting cellular processes and gene expression.

    Medicine: Investigated for its potential in treating neurodegenerative diseases like Alzheimer’s and Huntington’s disease.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of SIRT2, a class III histone deacetylase. This inhibition affects the acetylation status of various proteins, including tubulin and histones, leading to changes in cellular functions and gene expression. The molecular targets and pathways involved include the nicotinamide binding site of SIRT2 and the regulation of sterol biosynthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(azepan-1-ylsulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide is unique due to its specific structure, which allows for high selectivity and potency as a SIRT2 inhibitor. This makes it particularly valuable in research focused on neurodegenerative diseases and cellular aging .

Properties

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide

InChI

InChI=1S/C20H23N3O5S/c1-15-9-10-16(20(24)21-17-7-6-8-18(14-17)23(25)26)13-19(15)29(27,28)22-11-4-2-3-5-12-22/h6-10,13-14H,2-5,11-12H2,1H3,(H,21,24)

InChI Key

DNLRQYGEIHWZJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)N3CCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.